
Cyclopropyltributylstannane
Vue d'ensemble
Description
Cyclopropyltributylstannane is a chemical compound with the empirical formula C15H32Sn . It is a solid substance and is used as a drug precursor that facilitates the synthesis of diverse organic entities . It is particularly valuable in the spheres of cancer, HIV/AIDS, and neurological disorder management .
Molecular Structure Analysis
The molecular weight of Cyclopropyltributylstannane is 331.12 . The SMILES string representation of its structure isCCCCSn(CCCC)C1CC1 . Physical And Chemical Properties Analysis
Cyclopropyltributylstannane is a solid substance . Its molecular formula is C15H32Sn, and it has a molecular weight of 331.12 .Applications De Recherche Scientifique
Synthesis and Application in Organic Chemistry
Cyclopropyltributylstannane and related compounds play a crucial role in the synthesis of complex organic structures. Fordyce, Luebbers, and Lam (2008) demonstrated the use of base-sensitive cyclopropenes, which undergo stannylation to form precursors for tetrasubstituted cyclopropenes, a method important for accessing difficult-to-synthesize compounds (Fordyce, Luebbers, & Lam, 2008). Similarly, Barton and McCombie (1975) developed a method for deoxygenating secondary alcohols using tributylstannane, showcasing its utility in sugar chemistry and avoiding common rearrangements in carbocation reactions (Barton & McCombie, 1975).
Role in Radical Cyclization and Synthesis
Cyclopropyltributylstannane derivatives are involved in radical cyclization processes. For instance, Iwasawa et al. (1999) described the synthesis of medium-sized bicyclic compounds through intramolecular cyclization of cyclic β-keto radicals generated from cyclopropanols, using manganese(III) tris(pyridine-2-carboxylate) (Iwasawa et al., 1999). Herndon, Wu, and Harp (1990) explored the reaction between allylstannanes and α,β-unsaturated acyliron complexes, leading to stereoselective synthesis of cyclopentane derivatives (Herndon, Wu, & Harp, 1990).
Contributions to Drug Development
Cyclopropyl derivatives, including those related to cyclopropyltributylstannane, have been increasingly used in drug development. Talele (2016) highlights the versatility of the cyclopropyl ring in transitioning drug candidates from preclinical to clinical stages, emphasizing its role in enhancing potency and reducing off-target effects (Talele, 2016).
Advanced Catalysis and Stereoselectivity
Cyclopropyltributylstannane and its derivatives are significant in catalysis and stereoselective synthesis. Zuo and Louie (2005) described the Ni/NHC-catalyzed rearrangement of cyclopropylen-ynes, obtaining different heterocycles under mild conditions (Zuo & Louie, 2005). Isono and Mori (1996) achieved highly stereoselective ring closure of gamma-hydroxystannyl derivative, leading to various stereocontrolled 1,2,3-trisubstituted cyclopropanes (Isono & Mori, 1996).
Safety and Hazards
Propriétés
IUPAC Name |
tributyl(cyclopropyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H5.Sn/c3*1-3-4-2;1-2-3-1;/h3*1,3-4H2,2H3;1H,2-3H2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCOUXAHBYBPHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449402 | |
| Record name | Cyclopropyltributylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyltributylstannane | |
CAS RN |
17857-70-4 | |
| Record name | Cyclopropyltributylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopropyltributylstannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


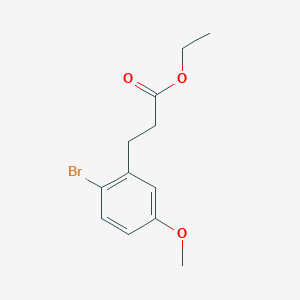
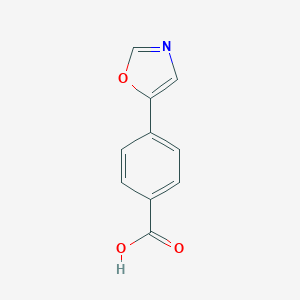

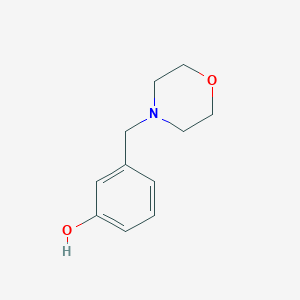
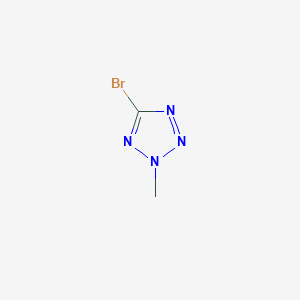
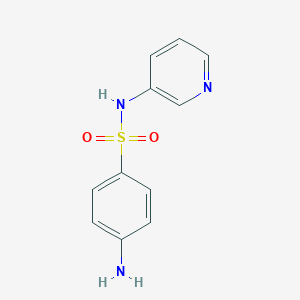


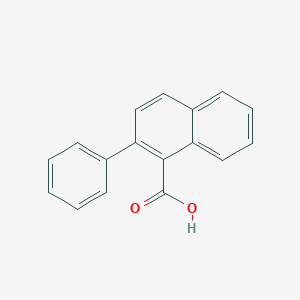
![2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B177385.png)
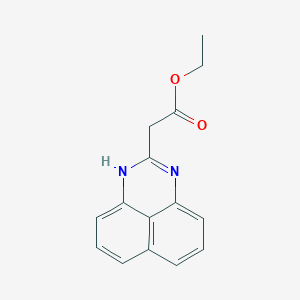

![2-[[2-[Bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B177396.png)
![3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone](/img/structure/B177398.png)